Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide
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Overview
Description
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide is a heterocyclic compound containing a sulfur atom in its five-membered ring structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves condensation reactions. For instance, the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are common methods used to prepare thiophene derivatives . Specifically, for the synthesis of 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-thiophene, 1,1-dioxide, a multi-step process involving bromination, nitration, and oxidation reactions is employed. The reaction conditions often include the use of strong acids, bases, and oxidizing agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of thiophene derivatives involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to minimize by-products and maximize the desired product yield .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
Scientific Research Applications
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- Thiophene, 2,3-dihydro-5-methyl-
- 2,5-Dihydro-3-methyl-thiophene 1,1-dioxide
- 2,5-Dibromothiophene
Uniqueness
Thiophene, 3,5-dibromo-2,3-dihydro-4-methyl-3-nitro-, 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
515114-49-5 |
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Molecular Formula |
C5H5Br2NO4S |
Molecular Weight |
334.97 g/mol |
IUPAC Name |
3,5-dibromo-4-methyl-3-nitro-2H-thiophene 1,1-dioxide |
InChI |
InChI=1S/C5H5Br2NO4S/c1-3-4(6)13(11,12)2-5(3,7)8(9)10/h2H2,1H3 |
InChI Key |
RPEOZVROLGDDOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(S(=O)(=O)CC1([N+](=O)[O-])Br)Br |
Origin of Product |
United States |
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